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molecular formula C11H21NO2 B8632330 (Rac)-3-cyclopentylamino-2-methyl-propanoic acid ethyl ester

(Rac)-3-cyclopentylamino-2-methyl-propanoic acid ethyl ester

Cat. No. B8632330
M. Wt: 199.29 g/mol
InChI Key: YDGLTINCMDMKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

To a mixture of (rac)-3-amino-2-methylpropanoic acid ethyl ester hydrochloride (prepared from 3.09 g, 0.030 mole of (rac)-3-amino-2-methylpropanoic acid, thionyl chloride and ethanol) and 2.8 mL (0.0315 mole) of cyclopentanone and 100 mL of dichloromethane was added 5.4 g (0.066 mole) of sodium acetate and 9.54 g (0.045 mole) of sodium triacetoxyborohydride. The mixture was stirred at ambient temperature for 3 hrs and then quenched by the addition of 50 mL of 10% sodium bicarbonate solution. The aqueous layer was extracted with twice with 100 mL of dichloromethane, and the combined dichloromethane layers dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with dichloromethane-methanol (100:0-95:5 gradient) to give 2.86 g of (rac)-3-cyclopentylamino-2-methyl-propanoic acid ethyl ester.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
9.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH:6]([CH3:9])[CH2:7][NH2:8])[CH3:3].[C:11]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12]1.C([O-])(=O)C.[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[CH2:2]([O:4][C:5](=[O:10])[CH:6]([CH3:9])[CH2:7][NH:8][CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[CH3:3] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
Cl.C(C)OC(C(CN)C)=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
9.54 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 50 mL of 10% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with twice with 100 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dichloromethane layers dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-methanol (100:0-95:5 gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(CNC1CCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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